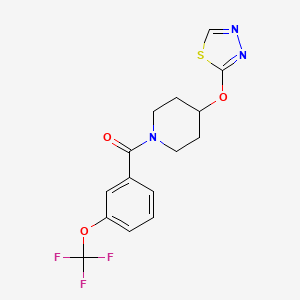
(4-((1,3,4-噻二唑-2-基)氧基)哌啶-1-基)(3-(三氟甲氧基)苯基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone is a compound of notable interest due to its unique structure and potential applications in various scientific fields. The presence of a 1,3,4-thiadiazole ring and a trifluoromethoxyphenyl group suggests diverse chemical behavior and potential biological activity.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: The compound's structure suggests potential as a bioactive agent in pharmaceuticals.
Medicine: Preliminary studies indicate possible applications in developing drugs for neurological disorders.
Industry: Its unique properties can be explored in the field of materials science, particularly in the synthesis of polymers and advanced materials.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically begins with the preparation of the 1,3,4-thiadiazole ring, followed by its attachment to a piperidine ring. The final step involves the introduction of the trifluoromethoxyphenyl group. The process generally follows these steps:
Formation of 1,3,4-thiadiazole: : Starting with thiosemicarbazide, cyclization is induced using an oxidizing agent, such as hydrogen peroxide, in the presence of an acid catalyst.
Piperidine attachment: : The 1,3,4-thiadiazole intermediate is then reacted with a suitably protected piperidine under basic conditions to form the core structure.
Introduction of trifluoromethoxyphenyl: : The final synthetic step involves the nucleophilic substitution reaction where the piperidine-thiadiazole compound is reacted with 3-(trifluoromethoxy)benzoyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis follows the same principles but is optimized for larger scale production. This involves the use of continuous flow reactors to maintain reaction conditions consistently and efficiently. Solvent recycling and catalyst regeneration are key to cost-effective and sustainable production.
化学反应分析
Types of Reactions:
Oxidation: : The thiadiazole ring can undergo oxidative transformation to introduce various functional groups.
Reduction: : Hydrogenation of the piperidinyl group can be performed under mild conditions.
Oxidation: : Use of oxidizing agents like hydrogen peroxide.
Reduction: : Catalytic hydrogenation using palladium on carbon.
Substitution: : Nucleophiles such as sodium methoxide in polar aprotic solvents.
Oxidation and reduction products vary based on reaction conditions. Substitution reactions yield derivatives with different functional groups, enhancing the compound’s chemical versatility.
作用机制
This compound's mechanism of action in biological systems involves binding to specific molecular targets, primarily through interactions mediated by the thiadiazole ring and the trifluoromethoxyphenyl group. These interactions can modulate the activity of enzymes or receptors, leading to observed biological effects.
相似化合物的比较
Similar compounds include those with a 1,3,4-thiadiazole ring or a trifluoromethoxy group. the combination of these two moieties in (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone makes it unique:
(1,3,4-Thiadiazol-2-yl)methanol: : Lacks the piperidine and trifluoromethoxy groups.
4-(Trifluoromethoxy)aniline: : Contains the trifluoromethoxy group but not the thiadiazole or piperidine groups.
Hope this gives you a thorough understanding of (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone!
属性
IUPAC Name |
[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O3S/c16-15(17,18)24-12-3-1-2-10(8-12)13(22)21-6-4-11(5-7-21)23-14-20-19-9-25-14/h1-3,8-9,11H,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUVYDFGVPQQQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC(=CC=C3)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 3-{4-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2415505.png)
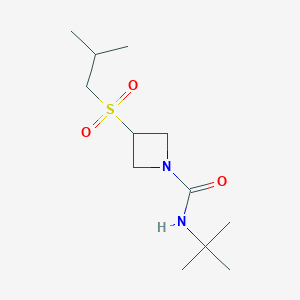
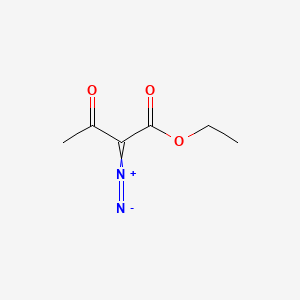
![N-(2,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2415510.png)

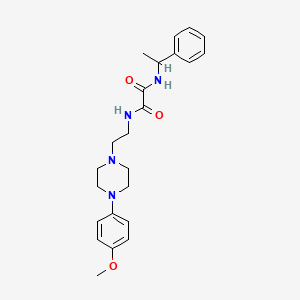
![5-bromo-2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2415514.png)
![1,6,7-Trimethyl-3-[(4-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2415516.png)
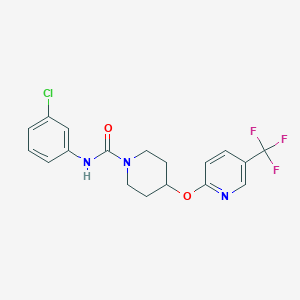
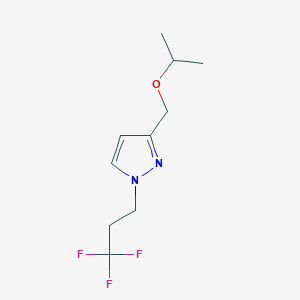
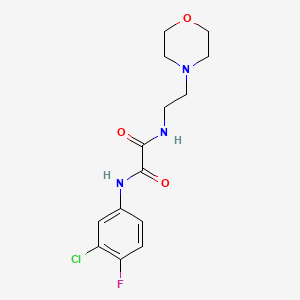
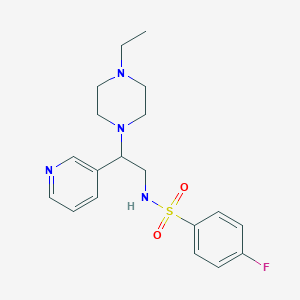
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2415527.png)
![2-cyano-N-{5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl}-3-(4-ethoxyphenyl)prop-2-enamide](/img/structure/B2415528.png)
